Cdk9-IN-27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

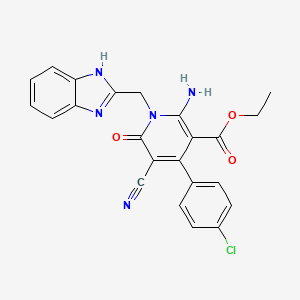

C23H18ClN5O3 |

|---|---|

Molecular Weight |

447.9 g/mol |

IUPAC Name |

ethyl 2-amino-1-(1H-benzimidazol-2-ylmethyl)-4-(4-chlorophenyl)-5-cyano-6-oxopyridine-3-carboxylate |

InChI |

InChI=1S/C23H18ClN5O3/c1-2-32-23(31)20-19(13-7-9-14(24)10-8-13)15(11-25)22(30)29(21(20)26)12-18-27-16-5-3-4-6-17(16)28-18/h3-10H,2,12,26H2,1H3,(H,27,28) |

InChI Key |

DLXWRFXUUZEAIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)Cl)C#N)CC3=NC4=CC=CC=C4N3)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of ATP-Competitive CDK9 Inhibitors

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated target in oncology.[1][2][3] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process essential for the transition from abortive to productive transcription elongation.[1][4][5] Dysregulation of CDK9 activity is implicated in various malignancies, often through the transcriptional amplification of oncogenes and survival proteins.[2][6] This guide provides an in-depth overview of the mechanism of action of ATP-competitive CDK9 inhibitors, utilizing data and methodologies from studies of representative compounds in this class.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

ATP-competitive CDK9 inhibitors exert their primary effect by binding to the ATP-binding pocket of CDK9, preventing the phosphorylation of its key substrates.[4] This leads to a cascade of downstream events culminating in the suppression of cancer cell growth and induction of apoptosis.

The central mechanism involves the following key steps:

-

Inhibition of P-TEFb Kinase Activity: The inhibitor directly competes with ATP for binding to CDK9, thereby inhibiting the kinase activity of the P-TEFb complex (composed of CDK9 and a cyclin partner, typically Cyclin T1).[1][4]

-

Reduction of RNAPII CTD Phosphorylation: A primary substrate of CDK9 is the C-terminal domain of the large subunit of RNAPII. Specifically, CDK9 phosphorylates the serine 2 residue (Ser2) of the heptapeptide repeats (YSPTSPS) within the CTD.[1][4][6] Inhibition of CDK9 leads to a marked decrease in Ser2 phosphorylation, which can be observed by Western blot analysis.[4]

-

Inhibition of Transcriptional Elongation: The phosphorylation of the RNAPII CTD at Ser2 is a critical signal for the release of paused RNAPII from the promoter-proximal region and the transition into productive elongation.[1][7][8] By preventing this phosphorylation event, CDK9 inhibitors effectively stall RNAPII, leading to a global downregulation of transcription, particularly of genes with short half-lives.[3]

-

Downregulation of Anti-Apoptotic and Oncogenic Proteins: Many cancer cells are dependent on the continuous transcription of short-lived mRNAs encoding key survival proteins and oncoproteins such as Mcl-1 and c-Myc.[3] The inhibition of transcriptional elongation by CDK9 inhibitors leads to a rapid depletion of these critical factors, tipping the cellular balance towards apoptosis.[3]

Quantitative Data on Representative CDK9 Inhibitors

The following table summarizes the biochemical and cellular activities of several well-characterized ATP-competitive CDK9 inhibitors.

| Compound | Target | IC50 (nM) | Cell Line | GI50 (µM) | Reference |

| LDC067 | CDK9/CycT1 | 44 ± 10 | - | - | [4] |

| CDK2/CycE | >2,400 | - | - | [4] | |

| CDK6/CycD3 | >10,000 | - | - | [4] | |

| CDK7/CycH | >10,000 | - | - | [4] | |

| CCT068127 | CDK9/CycT1 | 4 | HT29 | 1.5 | [9] |

| CDK2/CycE | 7 | RKO | 1.1 | [9] | |

| NVP-2 | CDK9 | 0.5 | MOLT4 | - | [5] |

| DYRK1B | 350 | - | - | [5] | |

| CDK7 | >10,000 | - | - | [5] | |

| MC180295 | CDK9 | <1 | - | - | [3] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical CDK9 signaling pathway and the point of intervention for ATP-competitive inhibitors.

Caption: CDK9/P-TEFb phosphorylates paused RNAPII to promote transcriptional elongation.

Experimental Protocols

A crucial experiment to confirm the cellular mechanism of action of a CDK9 inhibitor is to measure the phosphorylation status of the RNAPII CTD.

Western Blot for Phospho-RNAPII CTD (Ser2)

-

Cell Treatment: Plate cancer cells (e.g., HeLa, HCT116) at an appropriate density. Treat cells with varying concentrations of the CDK9 inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2-6 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for RNAPII CTD phospho-Ser2 (e.g., from Abcam, Cell Signaling Technology) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Loading Control: Strip the membrane and re-probe with an antibody against total RNAPII or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel CDK9 inhibitor.

Caption: Preclinical workflow for characterizing a novel CDK9 inhibitor.

Logical Framework for Mechanism of Action

References

- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cdk9 regulates a promoter-proximal checkpoint to modulate RNA polymerase II elongation rate in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cdk9-IN-27: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Cdk9-IN-27, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details the scientific background, discovery rationale, chemical synthesis, and biological activity of this compound, presenting key data in structured tables and visualizing complex pathways and workflows.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. In complex with its cyclin partners (T1, T2a, T2b, or K), it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting productive transcription elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, where it contributes to the overexpression of anti-apoptotic proteins and oncogenes. This makes CDK9 an attractive target for therapeutic intervention. The inhibition of CDK9 can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and induce apoptosis in cancer cells.

Discovery of this compound: A Fragment-Based Approach

This compound, also identified as compound 6a in the scientific literature, was discovered through a fragment-based drug design strategy. This approach involves linking together small molecular fragments that are known to bind to the target protein to create a more potent and selective lead compound. The design of this compound is based on an aminopyridone-linked benzimidazole scaffold.

The discovery process for this class of inhibitors involved the design and synthesis of three series of aminopyridone-linked benzimidazoles. These compounds were then evaluated for their potential as anticancer agents through cytotoxicity screening and CDK9 inhibition assays. Compound 6a (this compound) emerged as a promising candidate due to its significant CDK9 inhibitory activity and its ability to induce cell cycle arrest and apoptosis in cancer cell lines.[1]

Below is a logical workflow illustrating the fragment-based discovery process.

Caption: A flowchart illustrating the fragment-based drug discovery process leading to this compound.

Chemical Synthesis of this compound

The synthesis of this compound (compound 6a) is a multi-step process starting from commercially available reagents. The general synthetic route for the series of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives, which includes a compound also designated as 6a, is outlined below. While this specific compound is different from this compound, the synthetic principles are illustrative of the chemical strategies employed in generating libraries of kinase inhibitors.

The synthesis of the aminopyridone-linked benzimidazole, this compound, involves the preparation of the key benzimidazole and aminopyridone intermediates followed by their coupling.

General Synthetic Scheme for a related Pyrimidine-based CDK9 inhibitor (Compound 6a from a different series):

A general synthetic route for compounds of the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine class is depicted below. This scheme illustrates the chemical steps involved in creating a library of related compounds for structure-activity relationship (SAR) studies.

Caption: A generalized synthetic workflow for a pyrimidine-based CDK9 inhibitor.

Experimental Protocol for the Synthesis of a related Pyrimidine-based CDK9 inhibitor (Compound 6a):

The following is a representative protocol for the synthesis of a compound from the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine series.

-

Preparation of Intermediate 3a: Compound 2a is prepared through a cross-coupling reaction between 1-bromo-3-nitrobenzene and morpholine. This is followed by catalytic hydrogenation to yield compound 3a.[2]

-

Preparation of Intermediate 5d: 2,4-Dichloro-5-fluoropyrimidine is reacted with p-fluoroaniline in the presence of trifluoroacetic acid in ethanol.[3]

-

Final Synthesis of Compound 6a: A solution of compound 3a and compound 5d in isopropanol with a drop of acetic acid is refluxed. The resulting precipitate is filtered to yield the final compound.[3]

Biological Activity and Mechanism of Action of this compound

This compound is a potent inhibitor of CDK9 with an IC50 value of 0.424 μM.[1][4] Its mechanism of action involves the direct inhibition of the kinase activity of CDK9, which in turn prevents the phosphorylation of RNA Polymerase II. This leads to a halt in transcription elongation, particularly of genes with short-lived mRNA transcripts, such as those encoding for anti-apoptotic proteins like Mcl-1 and oncogenes like c-Myc.

The downstream effects of CDK9 inhibition by this compound include the induction of apoptosis and cell cycle arrest at the S phase in cancer cells.[1][4]

The signaling pathway affected by this compound is depicted below.

Caption: The CDK9 signaling pathway and its inhibition by this compound, leading to apoptosis and cell cycle arrest.

Quantitative Biological Data

The biological activity of this compound and related compounds has been quantified through various assays. The following tables summarize the key findings.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) |

| CDK9 | 0.424 |

Data from in vitro kinase assays.[1]

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HepG2 | Liver Cancer | 10.31 - 40.34 |

| HCT-116 | Colon Cancer | 10.31 - 40.34 |

| MCF-7 | Breast Cancer | 10.31 - 40.34 |

Data from cytotoxicity assays.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay:

-

Principle: To measure the ability of a compound to inhibit the activity of a specific kinase.

-

Method: Recombinant CDK9/Cyclin T1 enzyme is incubated with the substrate (e.g., a peptide derived from the C-terminal domain of RNA Pol II) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a radiometric assay (e.g., with ³²P-ATP) or a fluorescence-based method. The IC50 value is calculated from the dose-response curve.

Cell Viability/Cytotoxicity Assay (SRB Assay):

-

Principle: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50).

-

Method: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours). After incubation, the cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB), a dye that binds to cellular proteins. The amount of bound dye, which is proportional to the number of viable cells, is measured spectrophotometrically. The GI50 value is then determined from the dose-response curve.[2]

Cell Cycle Analysis:

-

Principle: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

-

Method: Cells are treated with the compound for a specific duration. They are then harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The DNA content of individual cells is measured by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is then quantified.

Apoptosis Assay (Annexin V/PI Staining):

-

Principle: To detect and quantify apoptotic cells.

-

Method: Cells are treated with the compound and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a potent and promising CDK9 inhibitor discovered through a rational, fragment-based drug design approach. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights the therapeutic potential of targeting the transcriptional machinery in oncology. The detailed synthetic and biological data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of kinase inhibitors and cancer therapeutics. Further optimization and preclinical development of this compound and its analogs may lead to novel and effective treatments for various malignancies.

References

Unveiling the Potency and Selectivity of Cyclin-Dependent Kinase 9 Inhibitors: A Technical Guide

An In-Depth Examination of Target Binding Affinity, Experimental Protocols, and Signaling Pathways for Researchers and Drug Development Professionals.

While specific data for a compound designated "Cdk9-IN-27" is not publicly available, this guide provides a comprehensive technical overview of the binding affinity, experimental evaluation, and cellular pathways related to well-characterized Cyclin-Dependent Kinase 9 (CDK9) inhibitors. This information is crucial for the development of novel therapeutics targeting CDK9, a key regulator of transcriptional elongation and a promising target in oncology.

Quantitative Analysis of CDK9 Inhibitor Binding Affinity

The efficacy of a CDK9 inhibitor is determined by its binding affinity and selectivity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. The following table summarizes the biochemical potency of several notable CDK9 inhibitors against CDK9 and other cyclin-dependent kinases, highlighting their selectivity profiles.

| Compound | CDK9/CycT1 IC50 (nM) | Other Kinase IC50 (nM) | Selectivity Notes |

| NVP-2 | < 0.514 | DYRK1B: 350; CDK7: > 10,000 | Exhibits high selectivity for CDK9, with over 700-fold greater potency against CDK9 than DYRK1B.[1] |

| THAL-SNS-032 | 4 | CDK1/CycB: 171; CDK2/CycA: 62; CDK7/CycH/MNAT1: 398 | A PROTAC degrader that maintains potent CDK9 inhibition while also targeting other CDKs.[1] |

| KB-0742 | 6 (at 10 µM ATP) | > 50-fold selective over all CDKs profiled; > 100-fold selective against cell-cycle CDKs (CDK1–6) | Demonstrates high selectivity for CDK9 over other members of the CDK family.[2] |

| Flavopiridol | Not specified | Pan-CDK inhibitor | A first-generation, non-selective CDK inhibitor.[2] |

| Seliciclib | Not specified | Pan-CDK inhibitor | Another first-generation CDK inhibitor with broad activity.[2] |

Experimental Protocols for Inhibitor Characterization

The determination of a CDK9 inhibitor's binding affinity and cellular effects relies on a series of well-established experimental protocols.

2.1. Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound on the purified CDK9 enzyme.

-

Objective: To measure the in vitro potency (e.g., IC50) of an inhibitor against CDK9/Cyclin T kinase activity.

-

General Principle: These assays typically measure the phosphorylation of a substrate by the CDK9/Cyclin T complex in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is then quantified.

-

Common Method (e.g., Kinase-Glo™):

-

Reaction Setup: Purified recombinant CDK9/Cyclin T1 is incubated with a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP in a kinase assay buffer.

-

Inhibitor Addition: The test compound is added at a range of concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature.

-

Detection: A reagent such as Kinase-Glo™ is added, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

2.2. Cellular Assays

Cellular assays are critical for evaluating the effect of an inhibitor in a biological context, assessing its ability to engage the target within a cell and elicit a downstream response.

-

Objective: To determine the on-target effects of a CDK9 inhibitor in cells, such as the inhibition of RNA Polymerase II phosphorylation.

-

General Principle: Cells are treated with the inhibitor, and the phosphorylation status of a known CDK9 substrate is measured.

-

Western Blotting for Phospho-RNA Polymerase II (Ser2):

-

Cell Treatment: Cancer cell lines (e.g., HeLa, HT29) are treated with increasing concentrations of the CDK9 inhibitor for a specified duration.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined to ensure equal loading.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by gel electrophoresis and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated form of the RNA Polymerase II C-terminal domain at Serine 2 (a direct substrate of CDK9) and total RNA Polymerase II (as a loading control).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The reduction in the phospho-Ser2 signal indicates the cellular potency of the CDK9 inhibitor.[3][4]

-

Visualizing CDK9's Role and Inhibition

3.1. CDK9 Signaling Pathway in Transcriptional Elongation

CDK9 is a core component of the positive transcription elongation factor b (P-TEFb) complex, which also contains a cyclin partner (primarily Cyclin T1).[5][6] P-TEFb plays a critical role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key regulatory step in gene transcription.[7] CDK9 accomplishes this by phosphorylating the C-terminal domain (CTD) of Pol II, as well as negative elongation factors.[3][5]

Caption: CDK9 in the P-TEFb complex promotes transcription by phosphorylating and releasing paused RNA Polymerase II.

3.2. Experimental Workflow for CDK9 Inhibitor Characterization

The evaluation of a novel CDK9 inhibitor follows a logical progression from in vitro biochemical assays to more complex cellular and in vivo models. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and biological activity.

References

- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK9 Is Constitutively Expressed throughout the Cell Cycle, and Its Steady-State Expression Is Independent of SKP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Role of the Selective CDK9 Inhibitor AZD4573 in Transcription Regulation

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Cdk9-IN-27" did not yield any specific information. Therefore, this guide focuses on a well-characterized, potent, and selective CDK9 inhibitor, AZD4573 , as a representative compound to illustrate the role of selective CDK9 inhibition in transcription regulation.

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various malignancies, particularly those addicted to the continuous expression of short-lived anti-apoptotic proteins. This technical guide provides a comprehensive overview of the role of the selective CDK9 inhibitor, AZD4573, in modulating transcription. We present its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

The Role of CDK9 in Transcription Regulation

CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is a crucial enzyme that phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2-P). This phosphorylation event is a key step in releasing RNAPII from promoter-proximal pausing, a major checkpoint in gene transcription, thereby enabling productive transcriptional elongation.[1] By facilitating the elongation of transcription, CDK9 plays a pivotal role in the expression of a multitude of genes, including those encoding proteins with rapid turnover that are essential for cell survival and proliferation, such as the anti-apoptotic protein MCL-1 and the proto-oncogene MYC.[2] Dysregulation of CDK9 activity is a hallmark of several cancers, making it an attractive target for therapeutic intervention.[3]

AZD4573: A Potent and Selective CDK9 Inhibitor

AZD4573 is a potent and highly selective small molecule inhibitor of CDK9.[4][5] Its high selectivity for CDK9 over other cyclin-dependent kinases minimizes off-target effects, offering a potentially wider therapeutic window compared to less selective CDK inhibitors.[2]

Mechanism of Action

AZD4573 exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9.[3] This inhibition prevents the phosphorylation of RNAPII at Ser2, leading to a cascade of downstream events:

-

Inhibition of Transcriptional Elongation: Without Ser2 phosphorylation, RNAPII remains paused at the promoter-proximal region, effectively halting the elongation of nascent mRNA transcripts.

-

Downregulation of Short-Lived Oncoproteins: The transcription of genes encoding proteins with short half-lives, such as MCL-1 and MYC, is particularly sensitive to CDK9 inhibition. The rapid decline in the levels of these pro-survival proteins is a key driver of the apoptotic response in cancer cells.

-

Induction of Apoptosis: The depletion of critical anti-apoptotic proteins like MCL-1 disrupts the balance of pro- and anti-apoptotic signals within the cell, leading to the activation of the intrinsic apoptotic pathway, characterized by caspase activation.[6][7]

The signaling pathway illustrating the role of CDK9 in transcription and the inhibitory action of AZD4573 is depicted below:

Quantitative Data for AZD4573

The potency and cellular activity of AZD4573 have been quantified in various assays. The following tables summarize the key data.

Table 1: Biochemical Activity of AZD4573

| Target | Assay Type | IC50 (nM) | Reference(s) |

| CDK9 | FRET-based | < 3 | [2] |

| CDK9 | Not Specified | < 4 | [5] |

Table 2: Cellular Activity of AZD4573 in Hematological Cancer Cell Lines

| Activity | Cell Line(s) | EC50 / GI50 (nM) | Time Point | Reference(s) |

| Caspase Activation (Median) | Hematological Cancer Panel | 30 (EC50) | 6 hours | [2] |

| Loss of Viability (Median) | Hematological Cancer Panel | 11 (GI50) | 24 hours | [2] |

| Caspase Activation | MV-4-11 (AML) | 13.7 (EC50) | Not Specified | [5] |

| pSer2-RNAP2 & MCL-1 Reduction | MV-4-11 (AML) | 14 (IC50) | 6 hours | [7] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the activity of AZD4573.

Biochemical Kinase Assay (FRET-based)

Objective: To determine the in vitro inhibitory potency (IC50) of AZD4573 against CDK9.

Principle: This assay measures the phosphorylation of a peptide substrate by CDK9. The substrate is labeled with a FRET (Förster Resonance Energy Transfer) pair of fluorophores. Phosphorylation protects the substrate from proteolytic cleavage, thus maintaining a high FRET signal. Inhibition of CDK9 results in less phosphorylation, subsequent cleavage of the substrate, and a decrease in the FRET signal.[8]

Methodology:

-

Reaction Setup: In a microplate, combine recombinant CDK9/Cyclin T1 enzyme, a FRET-labeled peptide substrate, and varying concentrations of AZD4573 in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8]

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).[8]

-

Development: Stop the kinase reaction and initiate the proteolytic cleavage by adding a development reagent containing a protease. Incubate at room temperature.[8]

-

Detection: Measure the fluorescence of the donor and acceptor fluorophores using a plate reader. The ratio of acceptor to donor emission is calculated to determine the extent of phosphorylation.

-

Data Analysis: Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Caspase Activation Assay (Caspase-Glo® 3/7)

Objective: To measure the induction of apoptosis in cancer cells upon treatment with AZD4573.

Principle: This is a luminescent assay that measures the activity of caspases 3 and 7, key effectors of apoptosis. The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to produce a luminescent signal.

Methodology:

-

Cell Plating: Seed cancer cell lines (e.g., MV-4-11) in 384-well plates and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with a range of concentrations of AZD4573 using an acoustic liquid dispenser for precise dosing.[6]

-

Incubation: Incubate the plates for a defined period (e.g., 6 hours).[6]

-

Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate at room temperature to allow for signal generation.

-

Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal to untreated controls and plot against inhibitor concentration to determine the EC50 for caspase activation.[6]

Cellular Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of AZD4573 on the viability of cancer cell lines.

Principle: This is a luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Methodology:

-

Cell Plating: Plate cells as described for the caspase activation assay.[6]

-

Compound Treatment: Treat cells with a serial dilution of AZD4573.[6]

-

Incubation: Incubate for a longer duration (e.g., 24 hours) to observe effects on cell proliferation and viability.[6]

-

Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix to induce cell lysis and incubate to stabilize the luminescent signal.

-

Detection: Measure luminescence with a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[6]

Conclusion

The selective CDK9 inhibitor AZD4573 effectively targets a key vulnerability in many cancers by disrupting transcriptional regulation. Its potent inhibition of CDK9 leads to the downregulation of critical survival proteins and the induction of apoptosis in cancer cells. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on CDK9-targeted therapies. The high selectivity and potent anti-tumor activity of compounds like AZD4573 underscore the therapeutic potential of targeting transcriptional addiction in oncology.

References

- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD4573 [openinnovation.astrazeneca.com]

- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 4. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Selectivity Profile of CDK9-Targeted Agents

Disclaimer: Publicly available information on a compound specifically designated "Cdk9-IN-27" is not available at this time. To fulfill the request for a comprehensive technical guide on a CDK9 inhibitor's selectivity profile, this document will focus on the well-characterized and published CDK9-targeting degrader, THAL-SNS-032 , and its parent compound, SNS-032 , alongside the selective inhibitor NVP-2 . This guide will provide a detailed overview of their kinase selectivity, the experimental methods used for their characterization, and the relevant signaling pathways.

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a promising therapeutic target in oncology.[1][2][3] The development of selective CDK9 inhibitors is a significant area of research, as off-target effects can lead to toxicity.[3] This guide delves into the kinase selectivity profiles of representative CDK9-targeted compounds, offering insights for researchers, scientists, and drug development professionals.

Quantitative Kinase Selectivity Data

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the biochemical potency and kinome-wide selectivity for THAL-SNS-032, its parent compound SNS-032, and the selective inhibitor NVP-2.

Table 1: Biochemical Inhibition of Cyclin-Dependent Kinases by THAL-SNS-032 and SNS-032

| Kinase Target | THAL-SNS-032 IC₅₀ (nM) | SNS-032 IC₅₀ (nM) |

| CDK9/CycT1 | 4 | Not explicitly stated, but implied to be similar to THAL-SNS-032 |

| CDK1/CycB | 171 | Not explicitly stated, but implied to be similar to THAL-SNS-032 |

| CDK2/CycA | 62 | Not explicitly stated, but implied to be similar to THAL-SNS-032 |

| CDK7/CycH/MNAT1 | 398 | Not explicitly stated, but implied to be similar to THAL-SNS-032 |

Data sourced from a study on the pharmacological perturbation of CDK9.[1]

Table 2: Kinase Selectivity Profile of NVP-2

| Parameter | Value | Description |

| CDK9/CycT IC₅₀ | < 0.514 nM | Potent inhibition of the primary target. |

| KinomeScan S(1) Score @ 1µM | 0.005 | High selectivity, with only CDK9 and DYRK1B inhibited by >99%. |

| DYRK1B IC₅₀ | 350 nM | Approximately 700-fold less potent than against CDK9. |

| CDK7 IC₅₀ | > 10,000 nM | Demonstrates high selectivity over CDK7 in biochemical assays. |

Data from KinomeScan™ profiling and biochemical evaluations.[1]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a multi-faceted approach, combining biochemical assays against purified enzymes with broader, more unbiased screens in cellular contexts.

1. Biochemical Kinase Assays (IC₅₀ Determination)

-

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).

-

General Methodology:

-

Recombinant human kinase-cyclin complexes (e.g., CDK9/CycT1) are incubated with a specific substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP.

-

The inhibitor is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (³³P-ATP) or luminescence-based assays that measure the depletion of ATP (e.g., Kinase-Glo™).

-

IC₅₀ values are calculated by fitting the dose-response data to a suitable pharmacological model.

-

2. Kinome-Wide Selectivity Profiling (e.g., KinomeScan™)

-

Objective: To assess the binding affinity of a compound against a large panel of kinases to understand its overall selectivity.

-

General Methodology:

-

The assay is based on a competition binding principle. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

-

The amount of the kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

-

If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower signal.

-

Results are often reported as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound (e.g., 1 µM). A lower percentage indicates stronger binding of the test compound.

-

Selectivity scores, such as the S(1) score which represents the number of kinases with binding inhibited by 99% or more, can be calculated to quantify selectivity.[1]

-

3. Cellular Target Engagement Assays (e.g., Kinativ™)

-

Objective: To determine which kinases a compound engages with within a more physiologically relevant context, such as a cell lysate.

-

General Methodology:

-

Cell lysates are treated with the test compound.

-

A kinase-reactive ATP probe (e.g., des-thiobiotin ATP) is then added. This probe covalently labels the ATP-binding site of kinases that are not occupied by the test compound.

-

The probe-labeled kinases are enriched, typically using streptavidin beads.

-

The enriched kinases are identified and quantified using mass spectrometry.

-

A reduction in the signal for a particular kinase in the presence of the compound indicates target engagement.[1]

-

Visualizations

Signaling Pathway of CDK9 in Transcriptional Elongation

Caption: CDK9, as part of the P-TEFb complex, phosphorylates NELF and DSIF, releasing paused RNA Polymerase II to allow for productive transcript elongation.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Caption: A multi-pronged approach to determine kinase inhibitor selectivity, combining biochemical, kinome-wide, and cellular assays for a comprehensive profile.

References

- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

Cdk9-IN-27: A Technical Guide to Isoform Specificity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology and other diseases. CDK9 exists as two primary isoforms, a 42kDa and a 55kDa protein, which exhibit distinct subcellular localizations and biological functions. While the 42kDa isoform is predominantly associated with transcriptional regulation in the nucleoplasm, the 55kDa isoform is found in the nucleolus and has been implicated in DNA damage response pathways. This document provides a comprehensive technical overview of the methodologies required to assess the isoform specificity of a novel CDK9 inhibitor, Cdk9-IN-27, for the 42kDa versus the 55kDa isoform. Detailed experimental protocols for biochemical and cellular assays are provided, alongside illustrative data presented in a structured format for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific rationale and experimental design.

Introduction to CDK9 Isoforms

The two main isoforms of CDK9, 42kDa and 55kDa, are transcribed from the same gene but utilize different transcription start sites. This results in the 55kDa isoform possessing an additional 117 amino acid N-terminal extension compared to the 42kDa isoform.[1] This structural difference underpins their distinct subcellular localization and, consequently, their divergent biological roles.

-

CDK9 42kDa: This is the major and more abundant isoform, primarily localized in the nucleoplasm.[2][3] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, it plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation.[4][5]

-

CDK9 55kDa: This minor isoform is predominantly found in the nucleolus.[1][2] Its functions are less well-characterized but are increasingly linked to pathways distinct from transcriptional elongation. Notably, the 55kDa isoform has been shown to associate with Ku70, a key protein in the non-homologous end joining (NHEJ) DNA repair pathway, suggesting a role in maintaining genomic integrity.[1][6]

The differential functions of the CDK9 isoforms highlight the importance of developing isoform-selective inhibitors to achieve targeted therapeutic effects and minimize off-target toxicities.

Quantitative Data on this compound Isoform Specificity

While specific experimental data for this compound is not publicly available, this section provides a template for how such data, once generated through the protocols outlined below, should be presented for clear and effective comparison.

Table 1: Biochemical Potency of this compound against CDK9 Isoforms

| Parameter | CDK9 42kDa/Cyclin T1 | CDK9 55kDa/Cyclin T1 | Selectivity (Fold) |

| IC50 (nM) | [Insert Value] | [Insert Value] | [Calculate Fold Difference] |

| Kd (nM) | [Insert Value] | [Insert Value] | [Calculate Fold Difference] |

| Ki (nM) | [Insert Value] | [Insert Value] | [Calculate Fold Difference] |

Table 2: Cellular Activity of this compound in Isoform-Specific Reporter Assays

| Parameter | CDK9 42kDa-dependent Reporter | CDK9 55kDa-dependent Reporter | Selectivity (Fold) |

| EC50 (nM) | [Insert Value] | [Insert Value] | [Calculate Fold Difference] |

Experimental Protocols

To determine the isoform specificity of this compound, a series of biochemical and cellular assays should be performed. The following protocols provide a detailed methodology for these key experiments.

Recombinant Protein Expression and Purification

Objective: To produce highly pure, active recombinant CDK9 42kDa and 55kDa isoforms for use in biochemical assays.

Methodology:

-

Cloning: Subclone the coding sequences for human CDK9 42kDa and 55kDa into a suitable expression vector (e.g., pET vector for bacterial expression or a baculovirus vector for insect cell expression) with an appropriate affinity tag (e.g., 6x-His or GST).

-

Expression:

-

Bacterial Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimized temperature and time.

-

Insect Cell Expression: Co-transfect the bacmid DNA into insect cells (e.g., Sf9 or Hi5) to generate recombinant baculovirus. Infect a larger culture of insect cells with the high-titer virus to produce the recombinant proteins.

-

-

Purification:

-

Lyse the cells and clarify the lysate by centrifugation.

-

Perform affinity chromatography using Ni-NTA resin for His-tagged proteins or glutathione resin for GST-tagged proteins.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the CDK9 isoforms using an appropriate elution buffer (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

(Optional) If required, remove the affinity tag by proteolytic cleavage followed by a second round of affinity chromatography to remove the cleaved tag and protease.

-

Perform size-exclusion chromatography as a final polishing step to ensure high purity and proper folding of the recombinant proteins.

-

-

Quality Control: Assess the purity of the recombinant proteins by SDS-PAGE and Coomassie blue staining. Confirm the identity of the proteins by Western blotting using an anti-CDK9 antibody.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the 42kDa and 55kDa isoforms of CDK9.

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

Prepare a serial dilution of this compound in DMSO and then dilute further in the reaction buffer.

-

In a 96-well or 384-well plate, add the diluted inhibitor.

-

-

Enzyme and Substrate Addition:

-

Add the recombinant CDK9 42kDa/Cyclin T1 or CDK9 55kDa/Cyclin T1 complex to the wells.

-

Add a suitable substrate, such as a peptide derived from the C-terminal domain of RNA Polymerase II, and [γ-33P]ATP.

-

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of this compound with the endogenous 42kDa and 55kDa CDK9 isoforms in a cellular context.

Methodology:

-

Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at various concentrations for a specified time.

-

Heating: Heat the intact cells at a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

-

Detection:

-

Analyze the soluble fractions by SDS-PAGE and Western blotting.

-

Use an antibody that recognizes both CDK9 isoforms to detect the levels of soluble 42kDa and 55kDa proteins at each temperature.

-

-

Data Analysis:

-

For each treatment condition, plot the amount of soluble CDK9 isoform as a function of temperature.

-

Binding of this compound is expected to stabilize the respective CDK9 isoform, resulting in a shift of the melting curve to a higher temperature. The magnitude of this shift indicates the extent of target engagement.

-

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of CDK9 isoform specificity.

Caption: Signaling pathway of the CDK9 42kDa isoform in transcriptional elongation.

Caption: Proposed signaling pathway of the CDK9 55kDa isoform in DNA damage repair.

Caption: Workflow for determining the isoform specificity of a CDK9 inhibitor.

Conclusion

The distinct biological roles of the CDK9 42kDa and 55kDa isoforms underscore the need for a thorough evaluation of the isoform specificity of any new CDK9 inhibitor. This technical guide provides a robust framework for researchers and drug developers to comprehensively characterize the inhibitory profile of compounds such as this compound. By employing the detailed biochemical and cellular assays outlined herein, and by presenting the data in a clear and comparative manner, the scientific community can gain a deeper understanding of the therapeutic potential and possible off-target effects of novel CDK9 inhibitors, ultimately paving the way for the development of more precise and effective medicines.

References

- 1. 55K isoform of CDK9 associates with Ku70 and is involved in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential localization and expression of the Cdk9 42k and 55k isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Cyclin-Dependent Kinase 9: A Technical Guide to its Impact on Anti-Apoptotic Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of Cyclin-Dependent Kinase 9 (CDK9) inhibition on key anti-apoptotic proteins. While various CDK9 inhibitors exist, including the noted Cdk9-IN-27, this document will focus on broadly applicable principles and data derived from well-characterized inhibitors to offer a comprehensive understanding for research and drug development. This compound is a known inhibitor of CDK9 with an IC50 of 0.424 μM and has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3][4]

Core Mechanism: Transcriptional Regulation of Survival Proteins

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex.[5] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a pivotal step in releasing it from promoter-proximal pausing and enabling productive transcription elongation.[6] Many cancers are dependent on the continuous, rapid transcription of genes encoding for survival proteins, particularly anti-apoptotic proteins with short half-lives.[7]

Inhibition of CDK9 disrupts this process, leading to a global but transient suppression of transcription. This disproportionately affects the expression of proteins with high turnover rates, such as the anti-apoptotic protein Mcl-1.[6][7] The subsequent depletion of these survival proteins lowers the apoptotic threshold of cancer cells, leading to programmed cell death.

Impact on Anti-Apoptotic Proteins

The inhibition of CDK9 has been demonstrated to downregulate a range of anti-apoptotic proteins. The most consistently and significantly affected is Mcl-1 , an anti-apoptotic member of the Bcl-2 family.[6][7] Other affected proteins include XIAP (X-linked inhibitor of apoptosis protein), Survivin , c-FLIP , and to a lesser extent, Bcl-2 and Bcl-xL .[7][8][9] The effect on Bcl-2 is often less pronounced due to its longer protein half-life compared to Mcl-1.[7][10]

Quantitative Effects of CDK9 Inhibition

The following tables summarize quantitative data from studies on representative CDK9 inhibitors, demonstrating their impact on cell viability and the expression of anti-apoptotic proteins.

Table 1: Cellular Potency of Representative CDK9 Inhibitors

| Inhibitor | Cell Line(s) | Assay Type | Endpoint | IC50 / EC50 | Reference(s) |

| This compound | HepG2, HCT-116, MCF-7 | Cytotoxicity | Cell Viability | 10.31-40.34 μM | [1][4] |

| SNS-032 | NALM6, REH | Cell Viability (CTG) | Cell Viability | 200 nM | [11] |

| SNS-032 | SEM, RS411 | Cell Viability (CTG) | Cell Viability | 350 nM, 250 nM | [11] |

| SNS-032 | SU-DHL-4, SU-DHL-2 | Cell Viability | Cell Viability | 0.16 μM, 0.51 μM | [9] |

| AZD4573 | Hematologic Cancer Cell Lines | Caspase Activation (6h) | Apoptosis | Median EC50 = 30 nM | [12] |

| AZD4573 | Hematologic Cancer Cell Lines | Cell Viability (24h) | Cell Viability | Median GI50 = 11 nM | [12] |

| AZD4573 | MV-4-11 (AML) | Caspase Activation | Apoptosis | EC50 = 13.7 nM | [13] |

Table 2: Effect of CDK9 Inhibition on Anti-Apoptotic Protein and mRNA Levels

| Inhibitor | Cell Line | Target Protein/mRNA | Treatment Conditions | Observed Effect | Reference(s) |

| SNS-032 | SU-DHL-4, SU-DHL-2 | Mcl-1, XIAP, Survivin | 0.1–0.5 μM, 6-36 hours | Dose- and time-dependent decrease in protein levels | [8][9] |

| SNS-032 | Chronic Lymphocytic Leukemia Cells | Mcl-1, XIAP | Not specified | Rapid reduction in protein levels | [7][10] |

| SNS-032 | Chronic Lymphocytic Leukemia Cells | Bcl-2 | Not specified | Protein levels not affected | [7][10] |

| AZD4573 | MV-4-11 | Mcl-1 mRNA | 0.1 μM, up to 24 hours | Reduced levels | [6] |

| AZD4573 | MV-4-11 | Mcl-1 Protein | 0.1 μM, up to 24 hours | Reduced levels | [6] |

| AZD4573 | MV-4-11 | pSer2-RNAP2 | 0.1 μM, up to 24 hours | >80% reduction within 1 hour | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for understanding the impact of CDK9 inhibition.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of CDK9 inhibitors. Specific details may need to be optimized for particular cell lines and antibodies.

Cell Viability Assay (Resazurin-Based)

This protocol is adapted for a 96-well plate format.

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.

-

Drug Treatment: Prepare serial dilutions of the CDK9 inhibitor. Add 50 µL of the diluted inhibitor to the respective wells. Include wells with vehicle (e.g., DMSO) as a control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

Resazurin Addition: Add Resazurin solution to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate for 2-4 hours, or until a color change is observed.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., ex544/em590 nm).

-

Data Analysis: Subtract the average background reading from all wells. Calculate relative cell viability by normalizing the readings of treated wells to the vehicle control wells.[14]

Western Blotting for Anti-Apoptotic Proteins

This protocol outlines the general steps for detecting proteins like Mcl-1, Bcl-2, and XIAP.

-

Cell Lysis: After treatment with the CDK9 inhibitor, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or 3% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the anti-apoptotic protein of interest (e.g., anti-Mcl-1) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[15]

Quantitative Real-Time PCR (qRT-PCR) for Anti-Apoptotic Gene Expression

This protocol describes the measurement of mRNA levels of genes such as MCL1, BCL2, and XIAP.

-

RNA Isolation: Following cell treatment, isolate total RNA using a suitable kit or method (e.g., TRIzol).

-

RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene, and a SYBR Green or TaqMan master mix.

-

qPCR Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative mRNA expression of the target gene using the ΔΔCt method, normalizing to a stably expressed housekeeping gene (e.g., GAPDH or ACTB).[16][17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NB-64-82939-5mg | this compound Clinisciences [clinisciences.com]

- 3. cn.hitstructure.com [cn.hitstructure.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CDK9 | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AZD4573 [openinnovation.astrazeneca.com]

- 13. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]

- 14. Cell viability assays [bio-protocol.org]

- 15. bio-rad.com [bio-rad.com]

- 16. mcgill.ca [mcgill.ca]

- 17. Apoptotic qPCR gene expression array analysis demonstrates proof-of-concept for rapid blastocoel fluid-conditioned media molecular prediction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Probing CDK9 Activity: An In Vitro Kinase Assay Protocol for Cdk9-IN-27

For Immediate Release

This application note provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of compounds against Cyclin-Dependent Kinase 9 (CDK9). The described methodology is suitable for researchers in academic and industrial settings engaged in cancer research and drug development. The protocol outlines a luminescence-based assay that measures the amount of ADP produced, which correlates with kinase activity. While the focus is on the inhibitor Cdk9-IN-27, the protocol is adaptable for screening and characterizing other potential CDK9 inhibitors.

Introduction

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb).[1][2] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation.[2] Dysregulation of CDK9 activity has been implicated in various cancers, making it an attractive therapeutic target.[3][4] The development of selective CDK9 inhibitors is a key strategy in oncology drug discovery. This document provides a robust in vitro method to assess the potency of inhibitors, such as this compound, against CDK9.

Data Presentation

The following table summarizes representative inhibitory activities of various compounds against CDK9, as determined by in vitro kinase assays. This data serves as an example of the type of results that can be obtained using the protocol described below.

| Compound | Target | IC50 (nM) | Assay Conditions (ATP Concentration) |

| NVP-2 | CDK9/CycT | < 0.514 | Not Specified |

| SNS-032 | CDK9 | 4 | Not Specified |

| THAL-SNS-032 | CDK9 | 4 | Not Specified |

| KB-0742 | CDK9 | 6 | 10 µM |

| PHA-767491 | CDK9 | 34 | Not Specified |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway and the experimental workflow for the in vitro kinase assay.

Experimental Protocol: this compound In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assay kits, such as the ADP-Glo™ Kinase Assay.

I. Materials and Reagents

-

Enzyme: Recombinant human CDK9/Cyclin T complex

-

Substrate: A suitable peptide substrate for CDK9 (e.g., a synthetic peptide derived from the C-terminal domain of RNA Polymerase II)

-

Inhibitor: this compound, dissolved in 100% DMSO

-

ATP: 10 mM stock solution

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT (add fresh)

-

Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent

-

Plates: White, opaque 384-well assay plates

-

Instrumentation: Multichannel pipettes, plate shaker, and a luminescence-capable plate reader

II. Experimental Procedure

A. Reagent Preparation

-

Kinase Reaction Buffer: Prepare the kinase reaction buffer as described above. Keep on ice.

-

ATP Solution: Thaw the 10 mM ATP stock solution. The final ATP concentration in the assay will typically be at or near the Km value for CDK9.

-

This compound Serial Dilution:

-

Prepare a 100x stock of the highest concentration of this compound to be tested in 100% DMSO.

-

Perform a serial dilution of the inhibitor in 100% DMSO to generate a range of concentrations. This will result in a final DMSO concentration of 1% in the assay.

-

B. Kinase Reaction

-

Inhibitor Addition: Add 100 nL of the serially diluted this compound or DMSO (for control wells) to the 384-well plate.

-

Enzyme and Substrate Addition:

-

Prepare a 2x enzyme/substrate mixture in kinase reaction buffer. The optimal concentration of CDK9/Cyclin T and substrate should be empirically determined to achieve a robust signal window.

-

Add 5 µL of the 2x enzyme/substrate mixture to each well.

-

-

Initiate Reaction:

-

Prepare a 4x ATP solution in kinase reaction buffer.

-

Add 2.5 µL of the 4x ATP solution to each well to start the kinase reaction.

-

-

Incubation: Shake the plate for 30 seconds and then incubate at room temperature for 60 minutes.

C. Signal Detection

-

Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Read Luminescence: Measure the luminescence of each well using a plate reader.

III. Data Analysis

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound. The IC50 is the concentration of the inhibitor that causes a 50% reduction in kinase activity.

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of this compound and other potential CDK9 inhibitors. The luminescence-based assay is a robust, high-throughput method for determining inhibitor potency. Adherence to this protocol will enable researchers to generate reliable and reproducible data for their drug discovery programs targeting CDK9.

References

- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cdk9-IN-27 Cell-Based Apoptosis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. In conjunction with its cyclin partners, it forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from transcription initiation to elongation.[1][2] Dysregulation of CDK9 activity has been implicated in various malignancies, making it a compelling target for anti-cancer drug development.[3][4] Cdk9-IN-27 is a potent and selective inhibitor of CDK9. By inhibiting CDK9, this compound prevents the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, thereby inducing apoptosis in cancer cells.[5][6] This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to investigate its apoptotic effects.

Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of CDK9. This inhibition leads to a decrease in the phosphorylation of RNA Polymerase II, which in turn suppresses the transcription of genes with short-lived mRNA transcripts.[5] Among these are critical survival genes, including the anti-apoptotic protein Mcl-1 and the oncogene c-Myc.[5][6] The downregulation of these key survival proteins disrupts the balance of pro- and anti-apoptotic signals within the cell, ultimately leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various CDK9 inhibitors in different cancer cell lines, demonstrating the potency of targeting CDK9. While specific data for this compound is not publicly available, these values for other CDK9 inhibitors like SNS-032 and AZD4573 provide a reference for expected potency.

| Inhibitor | Cell Line | IC50 (nM) | Reference |

| SNS-032 | NALM6 | 200 | [5] |

| SNS-032 | REH | 200 | [5] |

| SNS-032 | SEM | 350 | [5] |

| SNS-032 | RS411 | 250 | [5] |

| AZD4573 | NALM6 | <100 | [5] |

| AZD4573 | REH | <100 | [5] |

| AZD4573 | SEM | <100 | [5] |

| AZD4573 | RS411 | <100 | [5] |

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines for the study. Examples from the literature for CDK9 inhibitor studies include B-cell acute lymphocytic leukemia (B-ALL) cell lines such as NALM6, REH, SEM, and RS411.[5]

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Seed cells in multi-well plates at a predetermined density.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) group.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

2. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

-

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Induce apoptosis by treating cells with this compound as described above.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

3. Western Blot Analysis for Apoptosis Markers

This method is used to detect the cleavage of key apoptotic proteins like Caspase-3 and PARP.[9][10]

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with this compound and harvest.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Visualizations

Caption: Experimental workflow for assessing apoptosis induced by this compound.

Caption: Signaling pathway of this compound-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

Application Notes and Protocols for Cdk9-IN-27 in HepG2 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation and a promising target in cancer therapy, particularly in transcriptionally addicted tumors such as hepatocellular carcinoma (HCC). Inhibition of CDK9 disrupts the production of short-lived oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells. Cdk9-IN-27 is a potent inhibitor of CDK9 and has demonstrated cytotoxic effects against various cancer cell lines, including the human hepatocellular carcinoma cell line HepG2.

These application notes provide a comprehensive guide for the use of this compound in HepG2 cell culture, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the kinase activity of CDK9. As a catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription, particularly of genes with short half-lives, many of which are crucial for cancer cell survival and proliferation, such as MYC and MCL-1. This ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.

Data Presentation

The following table summarizes the quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| CDK9 IC50 | 0.424 µM | - | |

| Cytotoxicity IC50 | 10.31-40.34 µM | HepG2 | |

| Cellular Effect | Induces apoptosis and cell cycle arrest at S phase | HepG2 |

Experimental Protocols

HepG2 Cell Culture

Aseptic cell culture techniques should be strictly followed.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 5-10 mL of complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh complete growth medium and plate into new culture vessels at the desired density.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock, dissolve 4.48 mg of this compound (MW: 447.87 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on HepG2 cells.

Materials:

-

HepG2 cells

-

Complete growth medium

-

This compound stock solution (10 mM)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 24, 48, or 72 hours.

-